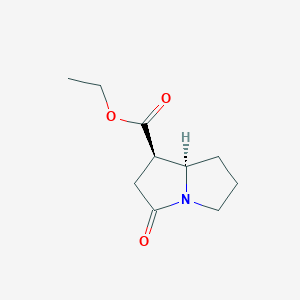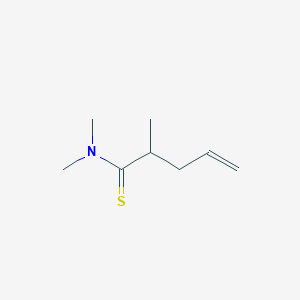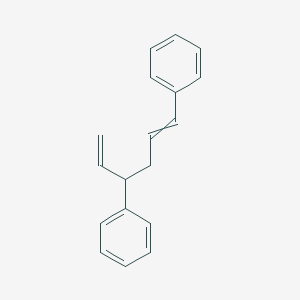
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is a chemical compound belonging to the organophosphate class. It is known for its use as a pesticide and fungicide. This compound is a white crystalline solid at room temperature and has been primarily used in agricultural settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include 4-bromo-2,5-dichlorophenol, O-methyl phenylphosphonothioic acid, methyl phenylphosphonic acid, and phenylphosphonic acid .
Wissenschaftliche Forschungsanwendungen
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its toxicity and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and its mechanism of action in biological systems.
Wirkmechanismus
The mechanism of action of O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate involves the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system . The molecular targets and pathways involved in this mechanism are similar to those of other organophosphate compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Profenofos: Another organophosphate compound with a similar mechanism of action.
Leptophos: A compound with similar chemical structure and applications.
Uniqueness
O-(4-Bromo-2,5-dichlorophenyl) phenylphosphonothioate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other organophosphates. Its high efficacy as a pesticide and fungicide, along with its specific metabolic pathways, sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
66113-72-2 |
|---|---|
Molekularformel |
C12H7BrCl2O2PS- |
Molekulargewicht |
397.0 g/mol |
IUPAC-Name |
(4-bromo-2,5-dichlorophenoxy)-oxido-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H8BrCl2O2PS/c13-9-6-11(15)12(7-10(9)14)17-18(16,19)8-4-2-1-3-5-8/h1-7H,(H,16,19)/p-1 |
InChI-Schlüssel |
RYFQZRGBZNWIBL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)([O-])OC2=CC(=C(C=C2Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


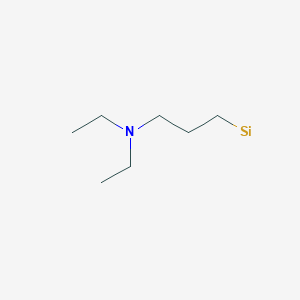
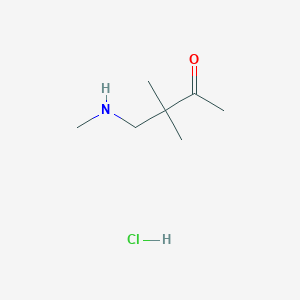


![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)






